molecular formula C21H17N3O3S B10975722 2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]-N-(thiophen-2-ylmethyl)benzamide

2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B10975722
M. Wt: 391.4 g/mol
InChI Key: KUAHQHZJXRKRIY-UHFFFAOYSA-N
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Description

2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]-N-(2-thienylmethyl)benzamide is a complex organic compound featuring a 1,2,4-oxadiazole ring, a phenyl group, and a thienylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]-N-(2-thienylmethyl)benzamide typically involves the formation of the 1,2,4-oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives. A common method includes the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]-N-(2-thienylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like sodium dichloroisocyanurate (SDCI) and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents like DMSO or toluene .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility.

Mechanism of Action

The mechanism of action of 2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]-N-(2-thienylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The 1,2,4-oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . This interaction can lead to therapeutic effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]-N-(2-thienylmethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H17N3O3S

Molecular Weight

391.4 g/mol

IUPAC Name

2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C21H17N3O3S/c25-21(22-13-16-9-6-12-28-16)17-10-4-5-11-18(17)26-14-19-23-20(24-27-19)15-7-2-1-3-8-15/h1-12H,13-14H2,(H,22,25)

InChI Key

KUAHQHZJXRKRIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C(=O)NCC4=CC=CS4

Origin of Product

United States

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